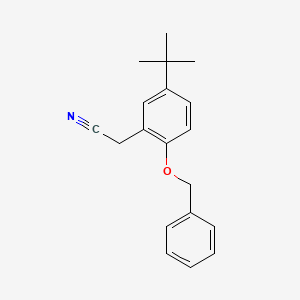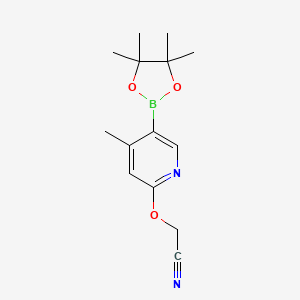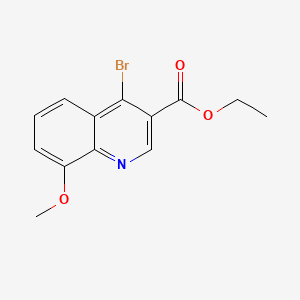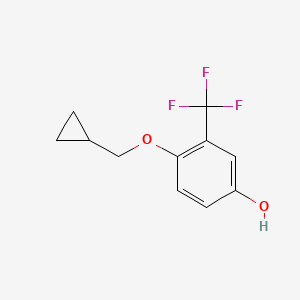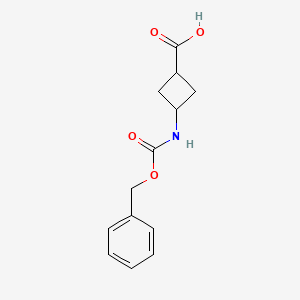
Methyl 3-chloro-5-hydroxypyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-chloro-5-hydroxypyridine-2-carboxylate” is a chemical compound with the CAS Number: 1256811-09-2 . It has a molecular weight of 187.58 and its molecular formula is C7H6ClNO3 . The IUPAC name for this compound is methyl 3-chloro-5-hydroxy-2-pyridinecarboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 3-chloro-5-hydroxypyridine-2-carboxylate” is 1S/C7H6ClNO3/c1-12-7(11)6-5(8)2-4(10)3-9-6/h2-3,10H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 3-chloro-5-hydroxypyridine-2-carboxylate” is a solid at ambient temperature . It has a molecular weight of 187.58 and its molecular formula is C7H6ClNO3 .科学的研究の応用
Photodynamic Therapy Enhancement
Methyl 3-chloro-5-hydroxypyridine-2-carboxylate is involved in research related to enhancing the efficacy of photodynamic therapy (PDT) for skin treatments. PDT is a treatment modality that uses light-sensitive compounds activated by light to produce a therapeutic effect. Pretreatments aimed at optimizing intralesional protoporphyrin IX content, an essential component for effective PDT, could significantly improve clinical outcomes. This approach suggests a potential application of methyl 3-chloro-5-hydroxypyridine-2-carboxylate in improving skin treatment protocols, especially in conditions where enhanced drug penetration and effective light activation are needed (Gerritsen et al., 2008).
Aluminum and Iron Chelation
Research indicates that hydroxypyridinone derivatives, closely related to methyl 3-chloro-5-hydroxypyridine-2-carboxylate, exhibit strong chelating properties towards metals such as aluminum and iron. These compounds have been actively developed for medical applications, including treating metal poisoning and conditions associated with metal accumulation. The strong binding affinity of these chelators suggests that methyl 3-chloro-5-hydroxypyridine-2-carboxylate or its derivatives could be explored for similar applications, offering a potential therapeutic approach for diseases related to metal toxicity (Santos, 2002).
Epigenetic Modifications and Environmental Impact
Methyl 3-chloro-5-hydroxypyridine-2-carboxylate may also be involved in research exploring the impact of environmental factors on epigenetic modifications, particularly DNA hydroxymethylation. DNA hydroxymethylation is a key epigenetic modification influencing gene expression and has been shown to be sensitive to various environmental factors. This suggests a potential research interest in understanding how compounds like methyl 3-chloro-5-hydroxypyridine-2-carboxylate could influence epigenetic mechanisms and organism responses to environmental changes (Efimova et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302+H312+H332;H319;H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause eye irritation and may cause respiratory irritation . The precautionary statements are P271;P261;P280, suggesting that use should be in well-ventilated areas, breathing dust/fume/gas/mist/vapors/spray should be avoided, and protective gloves/protective clothing/eye protection/face protection should be worn .
作用機序
Mode of Action
It’s known that the compound exhibits inhibitory effects on nitric oxide (no) in vitro . This suggests that it may interact with enzymes or receptors involved in the NO pathway, leading to changes in cellular signaling.
Biochemical Pathways
The compound’s NO inhibitory activity suggests it may influence pathways involving NO signaling . NO is a key signaling molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission.
Result of Action
Its NO inhibitory activity suggests it may have effects on cellular processes regulated by NO signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
特性
IUPAC Name |
methyl 3-chloro-5-hydroxypyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)6-5(8)2-4(10)3-9-6/h2-3,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNSZEHWKPGCGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856539 |
Source


|
| Record name | Methyl 3-chloro-5-hydroxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloro-5-hydroxypyridine-2-carboxylate | |
CAS RN |
1256811-09-2 |
Source


|
| Record name | Methyl 3-chloro-5-hydroxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B566981.png)
![3-Bromoimidazo[1,2-A]pyridin-8-amine](/img/structure/B566982.png)


